molecular formula C6H10N2O2 B8424811 2-(1H-pyrazol-3-ylmethoxy)ethanol

2-(1H-pyrazol-3-ylmethoxy)ethanol

Cat. No.: B8424811
M. Wt: 142.16 g/mol
InChI Key: SLUIYJHOSLBGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrazol-3-ylmethoxy)ethanol is an ethanol derivative functionalized with a pyrazole ring via a methoxy group. Its structure features a pyrazole moiety (a five-membered aromatic ring with two adjacent nitrogen atoms) attached to a methoxy-ethanol chain.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-(1H-pyrazol-5-ylmethoxy)ethanol

InChI

InChI=1S/C6H10N2O2/c9-3-4-10-5-6-1-2-7-8-6/h1-2,9H,3-5H2,(H,7,8)

InChI Key

SLUIYJHOSLBGEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)COCCO

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(1H-pyrazol-3-ylmethoxy)ethanol and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications Reference ID
This compound C₆H₁₀N₂O₂ ~142.16* Methoxy-ethanol, pyrazole (N-H) Likely higher lipophilicity vs. analogs -
2-(1H-Pyrazol-3-yl)ethanol C₅H₈N₂O 112.13 Ethanol, pyrazole (N-H) Simpler structure; lower mass
2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol C₆H₁₀N₂O 126.16 Methylated pyrazole (N-CH₃) Enhanced steric hindrance
[1-(2-Methoxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol C₁₂H₁₅N₃O₂ 233.27 Pyridine ring, methoxyethyl Potential coordination chemistry applications

*Estimated based on structural analogs.

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The methoxy group in this compound may reduce hydrogen-bonding capacity compared to hydroxylated analogs like 2-(1H-pyrazol-3-yl)ethanol . This could influence solubility in polar solvents or interactions in biological systems.

Synthetic Pathways: Pyrazole-ethanol derivatives are commonly synthesized via hydrazine-mediated cyclization (e.g., hydrazine hydrate with ketones or aldehydes in ethanol, as seen in ). The methoxy group in this compound may require protective-group strategies during synthesis to avoid side reactions.

The methoxy group could modulate bioavailability or target binding. Complex derivatives, such as those with pyridine rings (e.g., ), highlight the versatility of pyrazole-ethanol scaffolds in coordination chemistry or drug design.

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